Tecarfarin sodium
Overview
Description
Tecarfarin sodium is a vitamin K antagonist under development for use as an anticoagulant. It is designed to provide more uniform and stable anticoagulation compared to traditional anticoagulants like warfarin . This compound is particularly notable for its potential to reduce drug-drug interactions and its suitability for patients with chronic kidney disease .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tecarfarin sodium involves several steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the chromen-3-ylmethyl benzoate core: This involves the reaction of 4-hydroxycoumarin with benzyl bromide under basic conditions.
Introduction of the hexafluoro-2-methyl-2-propanyl group: This step involves the reaction of the intermediate with hexafluoroacetone in the presence of a base.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as liquid chromatography-tandem mass spectrometry (LC/MS/MS) are used for analysis and quality control .
Chemical Reactions Analysis
Types of Reactions: Tecarfarin sodium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products Formed: The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives .
Scientific Research Applications
Tecarfarin sodium has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying vitamin K antagonists and their interactions.
Biology: Investigated for its effects on blood coagulation pathways.
Industry: Potential applications in the development of safer and more effective anticoagulants.
Mechanism of Action
Tecarfarin sodium exerts its effects by inhibiting the enzyme vitamin K epoxide reductase (VKOR), which is essential for the activation of clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the formation of active clotting factors, thereby reducing the risk of thrombosis . Unlike warfarin, this compound is metabolized by tissue esterases rather than the cytochrome P450 system, reducing the potential for drug-drug interactions .
Comparison with Similar Compounds
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: Similar mechanism of action but different pharmacokinetic properties.
Phenprocoumon: Another vitamin K antagonist with a longer half-life compared to warfarin.
Uniqueness of Tecarfarin Sodium: this compound’s unique metabolism by tissue esterases rather than the cytochrome P450 system makes it less susceptible to drug-drug interactions. This property, along with its potential for more stable anticoagulation, sets it apart from other vitamin K antagonists .
Properties
CAS No. |
1004551-83-0 |
---|---|
Molecular Formula |
C21H13F6NaO5 |
Molecular Weight |
482.3 g/mol |
IUPAC Name |
sodium;3-[[4-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)oxycarbonylphenyl]methyl]-2-oxochromen-4-olate |
InChI |
InChI=1S/C21H14F6O5.Na/c1-19(20(22,23)24,21(25,26)27)32-17(29)12-8-6-11(7-9-12)10-14-16(28)13-4-2-3-5-15(13)31-18(14)30;/h2-9,28H,10H2,1H3;/q;+1/p-1 |
InChI Key |
DTAROZQXDYVCQR-UHFFFAOYSA-M |
SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)OC(=O)C1=CC=C(C=C1)CC2=C(C3=CC=CC=C3OC2=O)[O-].[Na+] |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
60 TIS 99, ATI-5923, ATI-5923 Sodium salt, Tecarfarin sodium |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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